molecular formula C18H20ClFN2O3S B11167631 N-[4-(butylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide

N-[4-(butylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide

Cat. No.: B11167631
M. Wt: 398.9 g/mol
InChI Key: OQRNRHWTQXAEDL-UHFFFAOYSA-N
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Description

N-[4-(butylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide is a complex organic compound with the molecular formula C18H20ClFN2O3S . This compound is characterized by its unique structure, which includes a butylsulfamoyl group attached to a phenyl ring, and a 2-chloro-6-fluorophenyl group attached to an acetamide moiety. It has a molecular weight of 398.879 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(butylsulfamoyl)aniline with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

N-[4-(butylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[4-(butylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(butylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C18H20ClFN2O3S

Molecular Weight

398.9 g/mol

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide

InChI

InChI=1S/C18H20ClFN2O3S/c1-2-3-11-21-26(24,25)14-9-7-13(8-10-14)22-18(23)12-15-16(19)5-4-6-17(15)20/h4-10,21H,2-3,11-12H2,1H3,(H,22,23)

InChI Key

OQRNRHWTQXAEDL-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)F

Origin of Product

United States

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